Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a compound that falls within the category of oxadiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, they do provide insights into related compounds, which can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves multi-component condensation reactions, which are a common method for constructing heterocyclic compounds . Similarly, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . These methods could potentially be adapted for the synthesis of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These structures often feature intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice. For ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, similar analyses would be expected to reveal the geometric parameters and the nature of intermolecular interactions within the crystal.
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives can be inferred from studies on similar compounds. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate suggests two competing pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene . These findings indicate that ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate may also undergo photochemical reactions, leading to interesting reaction intermediates and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be diverse. For example, the compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system and exhibits specific intermolecular interactions . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure and properties of these molecules . The antioxidant properties of these compounds can also be evaluated using in vitro methods, as demonstrated for the pyrazole derivative . These analyses would be relevant for understanding the behavior of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate in various environments and its potential applications.
Scientific Research Applications
-
Anti-infective Agents
- 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
- The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .
-
Medicine and Agriculture
- 1,3,4-oxadiazoles have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
- It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
- Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
-
Pharmacological Agents
-
Biological Activities
-
Drug Discovery
- In the last 40 years, 1,2,4-oxadiazole heterocycle has been widely explored bringing a vast number of compounds exhibiting diverse biological activities such as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer .
- Anti-infective Agents
- 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
- The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .
-
High Energy Molecules
- Oxadiazoles, including 1,3,4-oxadiazole, have been utilized as high energy molecules or energetic materials .
- Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
-
Ionic Salts
-
Pharmaceutical Compounds
properties
IUPAC Name |
ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWHTIPPAPNKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349534 | |
Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
16691-25-1 | |
Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.